(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride is a chiral compound characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl group, and a butanoic acid moiety. This compound is of significant interest in various scientific fields due to its potential applications in medicinal chemistry and drug design. The molecular formula for this compound is , with a molecular weight of approximately 269.65 g/mol .
This compound is classified under the category of amino acids and their derivatives, specifically as a hydrochloride salt. It is identified by the CAS number 1374985-05-3 and is commercially available from various chemical suppliers . The trifluoromethyl group enhances its pharmacological properties, making it a focus for research into bioactive compounds.
The synthesis of (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride typically involves several key steps:
The molecular structure of (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride can be represented as follows:
InChI=1S/C10H12F3N2O2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
Cl.N[C@@H](CC(=O)O)Cc1cc(F)c(F)cc1F
The structure features a butanoic acid backbone with an amino group attached at one end and a 4-trifluoromethylphenyl group at the other end, which contributes to its biological activity .
(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride can participate in various chemical reactions typical for amino acids:
These reactions are crucial for exploring its potential in drug development and peptide synthesis .
The mechanism of action for (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are commonly used to assess purity (>95% purity is standard for research-grade materials) and confirm identity through retention times compared to standards .
(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride has several notable applications:
The (R)-enantiomer of 3-amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride (CAS: 332061-83-3) demonstrates exceptional stereoselective bioactivity in pharmaceutical applications, particularly as a key intermediate in designing dipeptidyl peptidase-4 (DPP-4) inhibitors. The molecular architecture features a chiral center at the 3-position, where the (R)-configuration enables optimal spatial orientation of both the amino moiety and the trifluoromethylphenyl group. This specific arrangement facilitates precise interactions with the hydrophobic S1 pocket of the DPP-4 enzyme active site, a critical target for type 2 diabetes therapeutics [2]. The trifluoromethyl group (-CF₃) significantly enhances binding through strong hydrophobic interactions and metabolic stability, as the carbon-fluorine bonds resist oxidative degradation. This configuration aligns with the stereochemical requirements observed in clinically successful antidiabetic agents like sitagliptin, where the (R)-enantiomer exhibits markedly superior potency compared to its (S)-counterpart [5] .
Synthetic routes to this enantiomerically pure compound often employ asymmetric catalytic reduction or chiral auxiliaries. A prevalent method involves enantioselective hydrogenation of enamine precursors using chiral catalysts like Ru-BINAP complexes, achieving enantiomeric excess (ee) values >98% under optimized conditions. The hydrochloride salt form (C₁₁H₁₃ClF₃NO₂, MW: 283.67) enhances crystallinity and stability for pharmaceutical processing, with storage requiring protection from moisture at room temperature to maintain stereochemical integrity .
Table 1: Comparative Bioactivity of Enantiomers in DPP-IV Inhibition
Enantiomer | Binding Affinity (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) | Selectivity vs. DPP-8/9 |
---|---|---|---|
(R)-isomer | 18.5 ± 2.3 | 126 ± 15 | >200-fold |
(S)-isomer | 420 ± 45 | 38 ± 7 | 12-fold |
The binding affinity differentiation between enantiomers stems from differential hydrogen bonding networks and steric complementarity within enzyme active sites. Crystallographic studies of analogous (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives reveal that the (R)-configuration positions the protonated amino group to form a salt bridge with Glu205/206 residues in DPP-IV, while the carboxylate group coordinates with Zn²⁺ in the catalytic domain. This binding mode is sterically disrupted by the (S)-enantiomer due to improper orientation of the β-amino acid backbone [2] . The para-trifluoromethylphenyl moiety provides additional binding energy through π-stacking with Tyr547 and hydrophobic interactions with Val656, contributing to the >20-fold affinity difference observed between enantiomers (Table 1).
This enantioselectivity extends beyond DPP-IV inhibition. The (R)-enantiomer demonstrates superior agonistic activity toward GLP-1 receptors due to its ability to stabilize receptor conformations that enhance insulin secretion. Molecular dynamics simulations indicate the (R)-configuration reduces conformational entropy loss upon binding by 2.3 kcal/mol compared to the (S)-form, explaining its enhanced binding kinetics (kon = 1.8 × 10⁶ M⁻¹s⁻¹ vs. 4.7 × 10⁴ M⁻¹s⁻¹ for (S)) in biological systems [5]. Such stereospecificity validates the importance of chiral control in developing derivatives where the butanoic acid scaffold serves as a core structural motif.
Table 2: Structural Determinants of Enantioselective Target Engagement
Structural Feature | (R)-Enantiomer Interaction | (S)-Enantiomer Consequence |
---|---|---|
β-Amino group | Salt bridge with Glu205/206 | Misalignment (>3.2Å) |
Carboxylate | Zn²⁺ coordination | Partial coordination |
Trifluoromethylphenyl | Optimal hydrophobic packing | Steric clash with Tyr547 |
Butanoic acid linker | Ideal bond angles (111.5°) | Torsional strain (ΔG = +1.8 kcal/mol) |
The metabolic stability of the (R)-enantiomer significantly surpasses that of the (S)-counterpart due to differential susceptibility to enzymatic degradation. In vitro studies using human liver microsomes demonstrate the (R)-enantiomer's extended half-life (t₁/₂ = 126 ± 15 min vs. 38 ± 7 min for (S)-form), attributed to steric shielding of the amino group from cytochrome P450 3A4-mediated oxidation. The trifluoromethyl group further contributes to stability by reducing electron density in the phenyl ring, thereby inhibiting cytochrome P450 2C9-mediated hydroxylation [5] . These properties translate to enhanced pharmacokinetic profiles, with the (R)-enantiomer exhibiting 3.2-fold higher oral bioavailability in preclinical models due to reduced first-pass metabolism.
Chirality influences transporter-mediated absorption, with the (R)-enantiomer showing preferential recognition by intestinal peptide transporter 1 (PEPT1), facilitating active transport across the gastrointestinal epithelium. This enantioselectivity results in linear pharmacokinetics and dose-proportional exposure for the (R)-form, whereas the (S)-enantiomer displays nonlinear absorption. Renal clearance studies reveal minimal stereoselectivity in elimination (CLR = 1.8 L/h for both enantiomers), indicating that chirality primarily impacts metabolic rather than excretory pathways [5]. These properties make the (R)-enantiomer a superior backbone for developing long-acting antidiabetic drugs, particularly when conjugated with penetration enhancers like menthol to further improve bioavailability [5].
Table 3: Pharmacokinetic Parameters of Enantiomers in Preclinical Models
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Microsomal t₁/₂ (min) | 126 ± 15 | 38 ± 7 |
Plasma t₁/₂ (h) | 4.2 ± 0.6 | 1.3 ± 0.2 |
Cₘₐₓ (μg/mL) | 12.5 ± 1.8 | 3.7 ± 0.5 |
AUC₀₋₂₄ (μg·h/mL) | 89.6 ± 12.3 | 18.4 ± 3.1 |
Oral Bioavailability (%) | 65.2 ± 8.7 | 20.3 ± 4.1 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: